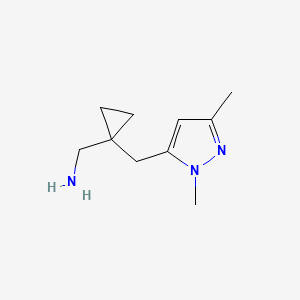
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyrazole ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function . Additionally, it may participate in biochemical pathways, modulating the activity of enzymes or receptors involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Uniqueness
The uniqueness of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H17N3/c1-8-5-9(13(2)12-8)6-10(7-11)3-4-10/h5H,3-4,6-7,11H2,1-2H3 |
InChI Key |
SIAHLKRUINFTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC2(CC2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















